3-(1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “3-(1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains several functional groups and rings, including a piperidine ring, a pyrido[2,3-d]pyrimidine ring, and a 2-hydroxyquinoline-4-carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring provides a basic nitrogen, the 2-hydroxyquinoline-4-carbonyl group contributes aromaticity and potential for hydrogen bonding, and the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione ring adds additional aromaticity and potential for hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperidine nitrogen could potentially be protonated under acidic conditions, or act as a nucleophile in certain reactions . The carbonyl group in the 2-hydroxyquinoline-4-carbonyl moiety could potentially undergo reactions typical of carbonyl groups, such as nucleophilic addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions. For example, its solubility would depend on the solvent used, and its melting and boiling points would depend on the intermolecular forces present in the compound .Scientific Research Applications
Synthesis and Characterization
- The synthesis of related pyridine derivatives, including their characterization and analysis, plays a crucial role in understanding their chemical properties and potential applications. For instance, a study on the synthesis and evaluation of pyrazolopyridine derivatives for their antioxidant properties highlights the importance of such compounds in medicinal chemistry and pharmaceutical research. These compounds were synthesized through interactions with various chemical entities, showcasing their versatility and potential for further modification to enhance their effectiveness or target specificity M. Gouda, 2012.
Applications in Material Science
- In material science, the photophysical properties of naphthalimides with piperazine substituents, which share structural elements with the compound , have been explored. These studies reveal how such compounds can be engineered for specific applications, including as fluorescent chemosensors for metal ions, indicating their potential utility in the development of sensing materials and devices Jiaan Gan et al., 2003.
Biological Applications
- Explorations into the biological sphere have identified compounds with related structures as potential inhibitors of HIV integrase, a key enzyme in the HIV replication cycle. This suggests the possibility of designing analogs with enhanced or specialized activity against specific biological targets, illustrating the compound's potential relevance in drug discovery and development Ping Gao et al., 2017.
Catalysis and Synthetic Methodology
- Advances in synthetic methodologies have also been demonstrated, such as the preparation of isoquinoline and piperidine derivatives under specific catalytic conditions. These studies not only provide insights into the compound's chemical behavior but also open up new avenues for synthesizing structurally complex and functionally diverse molecules Yuchao Wang et al., 2020.
Future Directions
Properties
IUPAC Name |
3-[1-(2-oxo-1H-quinoline-4-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c28-18-12-16(14-4-1-2-6-17(14)24-18)20(29)26-10-7-13(8-11-26)27-21(30)15-5-3-9-23-19(15)25-22(27)31/h1-6,9,12-13H,7-8,10-11H2,(H,24,28)(H,23,25,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDISJYFVSPSUNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=CC(=O)NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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